molecular formula C15H10FNO2 B595047 Methyl 5-(4-cyanophenyl)-2-fluorobenzoate CAS No. 1365272-84-9

Methyl 5-(4-cyanophenyl)-2-fluorobenzoate

Cat. No.: B595047
CAS No.: 1365272-84-9
M. Wt: 255.248
InChI Key: XKZNGXBXWQJUNP-UHFFFAOYSA-N
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Description

Methyl 5-(4-cyanophenyl)-2-fluorobenzoate: is an organic compound with the molecular formula C15H10FNO2 It is a derivative of benzoic acid, featuring a fluorine atom and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate typically involves the esterification of 5-(4-cyanophenyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-(4-cyanophenyl)-2-fluorobenzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluorine atom in the compound can be substituted by nucleophiles in reactions facilitated by catalysts like palladium or copper.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like ether or tetrahydrofuran.

    Substitution: Palladium or copper catalysts, nucleophiles like amines or thiols, solvents like dimethylformamide or acetonitrile.

Major Products:

    Oxidation: Formation of 5-(4-cyanophenyl)-2-fluorobenzoic acid.

    Reduction: Formation of 5-(4-aminophenyl)-2-fluorobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 5-(4-cyanophenyl)-2-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.

Industry: In the materials science industry, this compound can be used in the development of new polymers and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical research, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

  • Methyl 5-(4-cyanophenyl)furan-2-carboxylate
  • Methyl 5-(4-cyanophenyl)-2-chlorobenzoate
  • Methyl 5-(4-cyanophenyl)-2-bromobenzoate

Comparison: Methyl 5-(4-cyanophenyl)-2-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 5-(4-cyanophenyl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-19-15(18)13-8-12(6-7-14(13)16)11-4-2-10(9-17)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZNGXBXWQJUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742926
Record name Methyl 4'-cyano-4-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-84-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-cyano-4-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-cyano-4-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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